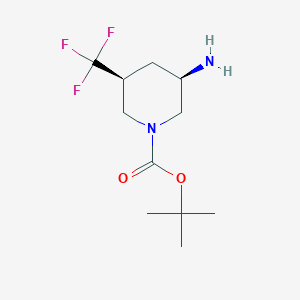

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound that contains a tert-butyl group . The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in dimethyl sulfoxide at 110℃ for 24 hours . Another method involves the use of chloro-(2-dicyclohexylphosphino-2′,6′-diiso-propoxy-1,1′-biphenyl) [2-(2-aminoethyl)phenyl]palladium (II) methyl-tert-butyl ether adduct, caesium carbonate, and ruphos in tert-butyl alcohol at 100℃ for 5 hours .Chemical Reactions Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Analysis : This compound has been synthesized as a cyclic amino acid ester, and its structure was analyzed using methods like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. Such studies help understand the compound's molecular configuration and properties (Moriguchi et al., 2014).

Chiral Compound Synthesis : It's also synthesized as a chiral cyclic amino acid ester. The synthesis process avoids the use of chiral catalysts or enzymes and doesn't require separation by chiral column chromatography. This aspect is crucial in creating enantiomerically pure compounds, which are significant in developing pharmaceuticals (Moriguchi et al., 2014).

Precursor in Synthesis of Amino Acids : The compound acts as a precursor in the synthesis of specific amino acids like hydroxylysine, essential in collagen and collagen-like proteins. This application is pivotal in biochemistry and pharmaceuticals (Marin et al., 2002).

Intermediate in Biologically Active Compounds : It serves as an important intermediate in synthesizing various biologically active compounds. Such applications highlight its significance in drug discovery and development (Kong et al., 2016).

Application in Antibacterial Agents : The compound's derivatives have been used in the stereocontrolled synthesis of antibacterial agents. This demonstrates its potential in creating new antibiotics, especially in an era of increasing antibiotic resistance (Mori et al., 2000).

Use in Organic Synthesis Methodologies : Its derivatives are also employed in organic synthesis, contributing to the development of new synthetic methodologies. This is fundamental in advancing organic chemistry as a discipline (Moskalenko & Boev, 2014).

Role in Structural Chemistry : X-ray studies have revealed its structural forms and configurations, contributing to the broader field of structural chemistry (Didierjean et al., 2004).

Scaffold for Preparing Substituted Piperidines : It's used as a scaffold for preparing various substituted piperidines, indicating its versatility in synthetic organic chemistry (Harmsen et al., 2011).

Wirkmechanismus

Target of Action

The compound’s tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Eigenschaften

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUOZRYHCWOEFS-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116879 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392473-89-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392473-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6314711.png)

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)

![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)